lithium;perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClLiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lithium Perchlorate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and characterization of lithium perchlorate (B79767) (LiClO₄). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important inorganic compound.

Chemical Formula and Structure

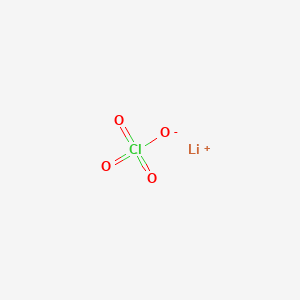

Lithium perchlorate is an inorganic salt with the chemical formula LiClO₄ . It consists of a lithium cation (Li⁺) and a perchlorate anion (ClO₄⁻). The perchlorate anion has a tetrahedral geometry with the chlorine atom at the center bonded to four oxygen atoms. The anhydrous form of lithium perchlorate crystallizes in the orthorhombic space group Pnma.

The crystal structure of anhydrous lithium perchlorate is characterized by Li⁺ ions in a distorted octahedral coordination with oxygen atoms from the perchlorate anions. These octahedra are linked via common edges to form chains. The perchlorate ions themselves are nearly ideal tetrahedra.

Below is a diagram illustrating the ionic structure of lithium perchlorate.

Caption: Ionic structure of Lithium Perchlorate.

Physicochemical Properties

Lithium perchlorate is a white crystalline solid that is noteworthy for its high solubility in water and many organic solvents. It exists in both an anhydrous (LiClO₄) and a trihydrate (LiClO₄·3H₂O) form. The trihydrate is the more common form and is extremely difficult to fully dehydrate.

Quantitative Data Summary

The following tables summarize key quantitative data for anhydrous and trihydrate lithium perchlorate.

Table 1: General Properties of Lithium Perchlorate

| Property | Anhydrous (LiClO₄) | Trihydrate (LiClO₄·3H₂O) |

| Molar Mass | 106.39 g/mol | 160.44 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Density | 2.428 g/cm³ | 1.84 g/cm³ |

| Melting Point | 236 °C (457 °F; 509 K) | Decomposes |

| Boiling Point | Decomposes at ~400 °C (752 °F) | - |

Table 2: Crystal Structure Data for Anhydrous Lithium Perchlorate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Constants | a = 8.657(1) Å, b = 6.9129(9) Å, c = 4.8323(6) Å |

| Unit Cell Volume | 289.1(1) ų |

| Formula Units (Z) | 4 |

Table 3: Solubility of Anhydrous Lithium Perchlorate in Various Solvents at 25 °C

| Solvent | Solubility ( g/100 g solvent) |

| Water | 59.8 |

| Methanol | 225 |

| Ethanol | 152 |

| Acetone | 137 |

| Diethyl Ether | 113.7 |

Experimental Protocols

This section details common laboratory-scale experimental procedures for the synthesis and characterization of lithium perchlorate.

Synthesis of Lithium Perchlorate

This method involves the reaction of sodium perchlorate (NaClO₄) and lithium chloride (LiCl) in an aqueous solution.

Materials:

-

Sodium perchlorate (NaClO₄)

-

Lithium chloride (LiCl)

-

Distilled water

Procedure:

-

Prepare concentrated aqueous solutions of sodium perchlorate and lithium chloride separately.

-

Mix the two solutions at an elevated temperature (e.g., 50-60 °C).

-

Sodium chloride (NaCl), being less soluble, will precipitate out of the solution.

-

Filter the hot solution to remove the precipitated NaCl.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of lithium perchlorate trihydrate (LiClO₄·3H₂O).

-

Collect the crystals by filtration and wash them with a small amount of ice-cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

This method involves the neutralization of perchloric acid (HClO₄) with lithium carbonate (Li₂CO₃).

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Perchloric acid (HClO₄, 70%)

-

Distilled water

Procedure:

-

Slowly add solid lithium carbonate to a stirred solution of perchloric acid in an ice bath to control the exothermic reaction.

-

Continue adding lithium carbonate until the effervescence of carbon dioxide ceases, indicating the completion of the neutralization reaction.

-

Filter the resulting solution to remove any unreacted lithium carbonate.

-

Concentrate the filtrate by gentle heating to initiate crystallization.

-

Cool the solution to room temperature and then in an ice bath to maximize the yield of lithium perchlorate trihydrate crystals.

-

Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry.

Anhydrous lithium perchlorate can be prepared by the dehydration of the trihydrate.

Materials:

-

Lithium perchlorate trihydrate (LiClO₄·3H₂O)

Procedure:

-

Place the lithium perchlorate trihydrate in a vacuum oven.

-

Gradually heat the sample under vacuum. It is crucial to heat slowly to avoid melting the hydrate (B1144303) in its own water of crystallization.

-

A common procedure involves heating at a temperature around 150-170 °C for several hours under high vacuum.

-

The complete removal of water is challenging; holding the sample at elevated temperatures (e.g., up to 300 °C) for an extended period may be necessary for complete dehydration.

-

Cool the anhydrous lithium perchlorate under vacuum before handling, as it is highly hygroscopic.

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized lithium perchlorate.

Sample Preparation:

-

Finely grind the crystalline sample of lithium perchlorate to a homogenous powder using an agate mortar and pestle.

-

Mount the powder on a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.

Instrumental Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan Range (2θ): 10-80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

Data Analysis:

-

The resulting diffraction pattern can be compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification.

-

For detailed structural analysis, Rietveld refinement can be performed on the collected data to refine lattice parameters, atomic positions, and other structural details.

Raman spectroscopy is a powerful technique for probing the vibrational modes of the perchlorate anion and identifying the presence of different hydrated forms.

Sample Preparation:

-

For solid samples, a small amount of the crystalline powder is placed on a microscope slide.

-

For solutions, the sample is placed in a quartz cuvette.

Instrumental Parameters (Typical):

-

Excitation Laser: 532 nm or 785 nm

-

Laser Power: 1-10 mW (to avoid sample degradation)

-

Spectral Range: 200-4000 cm⁻¹

-

Acquisition Time: 10-60 seconds

-

Accumulations: 3-5

Interpretation:

-

The characteristic symmetric stretching mode (ν₁) of the ClO₄⁻ anion appears as a strong, sharp peak around 930-940 cm⁻¹.

-

Changes in the position and splitting of the perchlorate vibrational bands can provide information about ion-pairing and solvation.

TG/DSC is used to study the thermal stability and dehydration process of lithium perchlorate hydrates.

Sample Preparation:

-

A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or aluminum crucible.

Experimental Conditions (Typical):

-

Temperature Range: 25-600 °C

-

Heating Rate: 5-10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min

Interpretation:

-

TG Curve: Shows mass loss as a function of temperature. For LiClO₄·3H₂O, a stepwise mass loss corresponding to the removal of water molecules will be observed. The decomposition of anhydrous LiClO₄ to LiCl and O₂ occurs at higher temperatures (~400 °C).

-

DSC Curve: Shows heat flow as a function of temperature. Endothermic peaks correspond to dehydration and melting, while exothermic peaks indicate decomposition.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, visualize a typical synthesis and characterization workflow and the logical relationship of lithium perchlorate forms.

Caption: A typical workflow for the synthesis and characterization of lithium perchlorate.

Caption: The relationship between the anhydrous, trihydrate, and aqueous forms of lithium perchlorate.

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium perchlorate (B79767) (LiClO₄) is an inorganic salt with a unique combination of properties that has led to its application in diverse fields, from organic synthesis and battery technology to biochemistry. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for their determination, and visualizations of its key chemical processes.

Physical Properties

Lithium perchlorate is a white or colorless crystalline solid that is notable for its high solubility in a wide range of solvents.[1] It is hygroscopic and exists in both an anhydrous form and as a trihydrate (LiClO₄·3H₂O).[1] The anhydrous form has a molar mass of 106.39 g/mol , while the trihydrate's molar mass is 160.44 g/mol .[1]

Tabulated Physical Properties

The key physical properties of anhydrous lithium perchlorate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | LiClO₄ | [1] |

| Molar Mass | 106.39 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 2.42 - 2.43 g/cm³ | [2][3] |

| Melting Point | 236 °C (457 °F; 509 K) | [4] |

| Boiling Point | 430 °C (806 °F; 703 K) with decomposition | [1] |

| pH of 5% solution at 25°C | 6.0 - 7.5 | [5][6] |

Solubility

A standout feature of lithium perchlorate is its exceptional solubility in both water and various organic solvents. This high solubility is a key factor in its utility as an electrolyte in batteries and as a catalyst in organic reactions.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Source(s) |

| Water | 42.7 ( g/100 mL) | 0 | [1] |

| 59.8 ( g/100 mL) | 25 | [1] | |

| 119.5 ( g/100 mL) | 80 | [1] | |

| Acetone | 137 | 25 | [1] |

| Methanol | 182 | 25 | [1] |

| Ethanol | 152 | 25 | [1] |

| Diethyl Ether | 113.7 | 25 | [1] |

| Ethyl Acetate (B1210297) | 95.2 | 25 | [1] |

| 1-Propanol | 105 | 25 | [1] |

| 1-Butanol | 79.3 | 25 | [1] |

| Isobutanol | 58 | 25 | [1] |

Chemical Properties

Lithium perchlorate is a powerful oxidizing agent, a characteristic of perchlorate salts. This property dictates its reactivity and applications, as well as its safety considerations.

Thermal Decomposition

Lithium perchlorate is thermally stable up to around 400°C, at which point it decomposes to form lithium chloride and oxygen gas.[1] This decomposition is an exothermic process. The high oxygen content by weight makes it a useful oxygen source in chemical oxygen generators.[1]

Decomposition Reaction: LiClO₄(s) → LiCl(s) + 2O₂(g)[1]

Reactivity and Catalytic Activity

The Lewis acidity of the lithium cation (Li⁺) in lithium perchlorate allows it to act as a catalyst in various organic reactions. It is particularly known for its ability to accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of the transition state.[1] It is also used as a co-catalyst in the Baylis-Hillman reaction.[1]

Applications in Electrochemistry

Due to its high solubility in organic solvents and good ionic conductivity, lithium perchlorate is a common electrolyte salt in lithium-ion batteries.[7] It is often used in a 1M concentration in solvents like propylene (B89431) carbonate or a mixture of ethylene (B1197577) carbonate and dimethyl carbonate.[7]

Experimental Protocols

This section provides detailed methodologies for determining the key physical and chemical properties of lithium perchlorate, based on established standards and literature procedures.

Determination of Assay (Purity)

This protocol is based on the ACS Reagent Chemicals testing methods for lithium perchlorate.[5]

Principle: The perchlorate is reduced to chloride by fusion with sodium carbonate. The resulting chloride is then titrated with a standard solution of silver nitrate (B79036).

Procedure:

-

Accurately weigh approximately 0.4 g of anhydrous lithium perchlorate into a platinum crucible.

-

Add 3 g of anhydrous sodium carbonate to the crucible.

-

Heat the crucible gently at first, then increase the temperature until the mixture fuses into a clear melt.

-

Allow the crucible to cool to room temperature.

-

Leach the fused mass with a minimal amount of 10% nitric acid, transferring the contents to a beaker.

-

Gently boil the solution to expel carbon dioxide.

-

Cool the solution to room temperature and add 10 mL of a 30% ammonium (B1175870) acetate solution.

-

Add a few drops of dichlorofluorescein indicator solution.

-

Titrate the solution with a standardized 0.1 N silver nitrate solution until the endpoint is indicated by a color change to pink.

-

Calculate the percentage of LiClO₄ in the sample. Each milliliter of 0.1 N silver nitrate is equivalent to 0.01064 g of LiClO₄.[5]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

Procedure:

-

Calibrate the DSC instrument using a certified standard, such as indium.

-

Accurately weigh 2-5 mg of anhydrous lithium perchlorate into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The onset temperature of the endothermic melting peak is taken as the melting point.

Determination of Density by Gas Pycnometry

Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known volume of an inert gas (usually helium) when it is allowed to expand into a chamber containing the sample. The density is then calculated from the measured volume and the mass of the sample.

Procedure:

-

Accurately weigh a sample of anhydrous lithium perchlorate.

-

Place the sample in the sample chamber of the gas pycnometer.

-

Seal the chamber and purge it with helium gas to remove any adsorbed gases.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand.

-

Measure the final equilibrium pressure.

-

The instrument's software calculates the sample volume based on the pressure change and the known volumes of the chambers.

-

Calculate the density by dividing the mass of the sample by its measured volume.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: An excess amount of the solid is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Procedure:

-

Add an excess amount of anhydrous lithium perchlorate to a known volume of deionized water in a sealed flask.

-

Place the flask in a constant-temperature water bath shaker (e.g., at 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included (filtration may be necessary).

-

Determine the concentration of lithium perchlorate in the aliquot. This can be done gravimetrically by evaporating the water and weighing the residue, or by a suitable analytical technique such as ion chromatography.

-

Express the solubility in g/100 mL or other appropriate units.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A mass loss indicates decomposition.

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place an accurately weighed sample (5-10 mg) of lithium perchlorate into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of the major mass loss step corresponds to the decomposition temperature. The percentage of mass loss can be used to confirm the decomposition products.

Representative Diels-Alder Reaction Catalyzed by Lithium Perchlorate

Reaction: Cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674).

Procedure:

-

Prepare a 5.0 M solution of anhydrous lithium perchlorate in diethyl ether. This should be done with caution as the dissolution is exothermic.

-

In a round-bottom flask, dissolve methyl acrylate (1.0 equivalent) in the 5.0 M LiClO₄/ether solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the solution with stirring.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to separate the endo and exo isomers.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to lithium perchlorate.

Caption: Synthesis of Anhydrous Lithium Perchlorate.

Caption: Thermal Decomposition Pathway of Lithium Perchlorate.

Caption: Catalytic Role of LiClO₄ in Diels-Alder Reactions.

Safety and Handling

Lithium perchlorate is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with organic materials, reducing agents, and finely divided metals. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Store it in a cool, dry, well-ventilated area away from combustible materials.[3] Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Lithium Perchlorate, Anhydrous, ACS Reagent, 500 G | Labscoop [labscoop.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 高氯酸锂 ACS reagent, ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. LiClO4 in PC electrolyte stability? | VIPEr [ionicviper.org]

A Technical Guide to the Synthesis of Anhydrous Lithium Perchlorate for Research and Development

An in-depth technical guide on the synthesis of anhydrous lithium perchlorate (B79767) is provided below, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Lithium perchlorate (LiClO₄) is an inorganic salt with significant applications in modern technology and chemical synthesis. Its anhydrous form is particularly valued for its high solubility in organic solvents and strong ionic conductivity, making it a critical component in lithium-ion batteries and a versatile Lewis acid catalyst in organic reactions.[1][2] However, lithium perchlorate is highly hygroscopic and readily forms a stable trihydrate (LiClO₄·3H₂O), from which the removal of water is non-trivial.[3][4] This guide provides a comprehensive overview of the principal synthesis methodologies for anhydrous lithium perchlorate, detailed experimental protocols, and a comparative summary of process parameters. It is intended to serve as a technical resource for scientific professionals requiring high-purity, anhydrous LiClO₄ for advanced applications.

Introduction to Lithium Perchlorate

Lithium perchlorate is a white, crystalline solid that is a powerful oxidizing agent.[5] It possesses the highest oxygen-to-weight and oxygen-to-volume ratio among practical perchlorate salts, leading to its use in chemical oxygen generators for aerospace applications.[4][6] In the realm of drug development and organic synthesis, its solutions in organic solvents, such as diethyl ether, are employed to accelerate reactions like the Diels-Alder and Baylis-Hillman reactions.[1][4] For electrochemical applications, particularly in lithium-ion batteries, the substantial absence of water is critical, as moisture can lead to electrolyte degradation and poor battery performance.[7] The synthesis of the anhydrous salt, therefore, focuses on two main strategies: direct synthesis in non-aqueous media or, more commonly, the effective dehydration of the stable trihydrate.

Principal Synthesis Methodologies

Several viable routes exist for the synthesis of lithium perchlorate. The choice of method often depends on the desired purity, scale, cost, and available starting materials.

2.1 Neutralization Reaction This is a common laboratory and industrial method involving the reaction of a lithium base with perchloric acid.[8]

-

Li₂CO₃ + 2HClO₄ → 2LiClO₄ + H₂O + CO₂

-

LiOH + HClO₄ → LiClO₄ + H₂O

These reactions are typically performed in an aqueous solution, which invariably leads to the formation of lithium perchlorate trihydrate upon crystallization.[8][9] A key challenge is the subsequent dehydration step.

2.2 Double Decomposition (Metathesis) Metathesis reactions leverage solubility differences to isolate the desired product.

-

Aqueous Metathesis: The reaction between sodium perchlorate and lithium chloride in a concentrated aqueous solution is a primary industrial route.[1][4][6] By carefully controlling temperature, sodium chloride, which is less soluble, precipitates out and is removed, leaving lithium perchlorate in the solution.[3][10]

-

NaClO₄ + LiCl → LiClO₄ + NaCl(s)

-

-

Anhydrous Metathesis: To circumvent the formation of the hydrate, the reaction can be performed in an anhydrous organic solvent.[11] In this process, anhydrous lithium chloride and anhydrous sodium perchlorate are reacted in a solvent like propanol. Lithium perchlorate remains dissolved while the sodium chloride byproduct precipitates and is removed by filtration.[11] This method directly yields an anhydrous product upon solvent evaporation.[11]

2.3 Electrochemical Synthesis Anhydrous lithium perchlorate can also be prepared via the electrolysis of a lithium chlorate (B79027) (LiClO₃) solution at temperatures above 20°C with a current density of 200 mA/cm².[1][6] Another electrochemical route is the direct oxidation of lithium chloride.[12] These methods can produce high-purity products but often require significant energy input and specialized equipment.[7]

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis routes.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. gfschemicals.com [gfschemicals.com]

- 3. chlorates.exrockets.com [chlorates.exrockets.com]

- 4. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 5. Lithium perchlorate Exporter | Lithium perchlorate Exporting Company | Lithium perchlorate International Distributor [multichemexports.com]

- 6. Lithium_perchlorate [chemeurope.com]

- 7. CN102139861B - Method for producing anhydrous lithium perchlorate - Google Patents [patents.google.com]

- 8. WO1993012034A1 - Process for producing lithium perchlorate - Google Patents [patents.google.com]

- 9. US2929680A - Preparation of lithium perchlorate - Google Patents [patents.google.com]

- 10. US3102784A - Process for making anhydrous lithium perchlorate and lithium perchlorate trihydrate - Google Patents [patents.google.com]

- 11. US3075827A - Process for producing anhydrous lithium perchlorate - Google Patents [patents.google.com]

- 12. Lithium perchlorate, anhydrous, 99.9 trace metals basis [sigmaaldrich.com]

Lithium Perchlorate: A Technical Guide to the Trihydrate and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Lithium perchlorate (B79767), a versatile and powerful inorganic salt, exists in two common forms: the trihydrate (LiClO₄·3H₂O) and the anhydrous (LiClO₄) state. The presence or absence of water molecules significantly alters the compound's properties and dictates its suitability for various applications, from energy storage to organic synthesis and biochemical assays. This technical guide provides an in-depth comparison of these two forms, offering critical data, experimental protocols, and visual representations of their chemical behavior to aid researchers in their selection and handling.

Core Properties: A Comparative Analysis

The fundamental differences between the trihydrate and anhydrous forms of lithium perchlorate are rooted in their physicochemical properties. The anhydrous form is notably hygroscopic, readily absorbing moisture from the atmosphere to convert to the more stable trihydrate.[1] This property is a critical consideration for storage and handling.

| Property | Lithium Perchlorate Anhydrous | Lithium Perchlorate Trihydrate |

| Molecular Formula | LiClO₄[2] | LiClO₄·3H₂O |

| Molecular Weight | 106.39 g/mol [2] | 160.44 g/mol [2] |

| Appearance | White crystalline solid[3] | White or colorless crystalline salt[2] |

| Density | 2.29 g/cm³[2] | Not readily available |

| Melting Point | 236 °C (457 °F; 509 K)[2] | Decomposes |

| Boiling Point | Decomposes at 430 °C (806 °F; 703 K)[2] | Not applicable |

| Water Solubility | 59.8 g/100 mL at 25 °C[2] | Highly soluble |

Applications in Research and Development

Both forms of lithium perchlorate are utilized across various scientific disciplines, with the choice between the trihydrate and anhydrous salt depending on the specific requirements of the application.

Anhydrous Lithium Perchlorate:

-

Electrochemistry and Battery Technology: Due to its high ionic conductivity and solubility in organic solvents, anhydrous lithium perchlorate is a key electrolyte in lithium-ion batteries.[3][4][5] It is often chosen for its superior electrical impedance and anodic stability compared to other lithium salts.[4] Its hygroscopic nature, however, necessitates stringent moisture control during battery assembly.

-

Organic Synthesis: In organic chemistry, anhydrous lithium perchlorate serves as a powerful Lewis acid, catalyzing a range of reactions.[2][4] It is particularly effective in accelerating Diels-Alder reactions by coordinating to the dienophile.[2][4] It also finds use as a co-catalyst in the Baylis-Hillman reaction.[2][4] Its high solubility in organic solvents like diethyl ether is a significant advantage in these applications.[2]

-

Solid Rocket Propellants: Anhydrous lithium perchlorate is a potent oxidizing agent and has been used as a source of oxygen in solid rocket propellants.[6] It boasts a high oxygen-to-weight and oxygen-to-volume ratio.[1][4]

Lithium Perchlorate Trihydrate:

-

Biochemistry: Concentrated solutions of lithium perchlorate (around 4.5 mol/L) are employed as a chaotropic agent to denature proteins.[2][4] The trihydrate form is often used to prepare these aqueous solutions.

-

Chemical Oxygen Generators: The trihydrate can be used as an oxygen source in some chemical oxygen generators, as it decomposes upon heating to release oxygen.[7]

-

General Laboratory Use: The trihydrate is a more stable and less hazardous form for general laboratory applications where the presence of water is not a critical issue.[8] It is often used to prepare standard solutions in analytical chemistry.[8]

Experimental Protocols

1. Preparation of Anhydrous Lithium Perchlorate from the Trihydrate

This protocol describes the dehydration of lithium perchlorate trihydrate. Extreme caution is advised due to the potential for explosion, especially in the presence of organic impurities.[9]

Methodology:

-

Place a known quantity of lithium perchlorate trihydrate in a clean, dry crystallizing dish.

-

Heat the sample in a vacuum oven. The temperature should be raised slowly and with careful monitoring. One method involves heating to 130-150 °C to drive off the water of crystallization.[10] Another approach involves a more gradual heating process, holding the sample at 300°C for 12 hours, though even this may not remove all residual water.[1]

-

A more controlled industrial method involves melting the trihydrate and then drying at a temperature between approximately 160-180 °C.[6]

-

Alternatively, water can be displaced by volatile amines, which are subsequently removed by drying under a vacuum.

-

Once the dehydration is complete, the anhydrous lithium perchlorate should be cooled in a desiccator and stored under an inert atmosphere to prevent moisture reabsorption.

2. Preparation of Lithium Perchlorate Trihydrate

This protocol outlines the synthesis of lithium perchlorate trihydrate from sodium perchlorate and lithium chloride.[6]

Methodology:

-

Create an aqueous reaction mixture by reacting stoichiometric quantities of sodium perchlorate and lithium chloride. The initial quantities should be sufficient to saturate the solution with sodium chloride at a temperature not exceeding 30 °C.[6]

-

In this reaction mixture, add more sodium perchlorate and lithium chloride in stoichiometric amounts. The lithium chloride should be in the form of a 40-50% by weight aqueous solution. The quantity of these additional reactants should be enough to form a solution that is just under saturation with respect to lithium perchlorate trihydrate at the same temperature.[6]

-

Adjust the temperature of the solution to between 40-50 °C to precipitate sodium chloride.[6]

-

Separate the precipitated sodium chloride from the solution.

-

Cool the remaining solution to 20 °C or lower to precipitate the lithium perchlorate trihydrate.[6]

-

Collect the lithium perchlorate trihydrate crystals by filtration. The crystals may be washed if necessary.[6]

Visualizing Chemical Processes

Safety and Handling

Lithium perchlorate, in both its forms, is a strong oxidizing agent and requires careful handling.[3]

-

Oxidizer: It can cause or intensify fire and may cause an explosion if mixed with combustible materials.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11][12]

-

Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[11] Inhalation may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves (double-gloving is recommended).[13] Work in a well-ventilated fume hood.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from combustible materials.[12] Anhydrous lithium perchlorate should be stored under an inert atmosphere.

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.[13]

Conclusion

The choice between lithium perchlorate trihydrate and its anhydrous form is a critical decision in experimental design. The anhydrous form is indispensable for non-aqueous applications such as in lithium-ion batteries and as a Lewis acid catalyst in organic synthesis, where its high reactivity and solubility are paramount. However, its hygroscopic and hazardous nature demands stringent handling protocols. The trihydrate offers a more stable and safer alternative for aqueous applications, such as in the preparation of solutions for biochemical denaturation studies. A thorough understanding of the properties and handling requirements of each form is essential for safe and effective research.

References

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. US3102784A - Process for making anhydrous lithium perchlorate and lithium perchlorate trihydrate - Google Patents [patents.google.com]

- 7. Lithium perchlorate trihydrate, ACS, 63.0-68.0% LiClO{4} 100 g | Request for Quote [thermofisher.com]

- 8. kowachemical.com [kowachemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Lithium perchlorate | ClLiO4 | CID 23665649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to the Solubility of Lithium Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of lithium perchlorate (B79767) (LiClO₄) in a wide array of organic solvents. Lithium perchlorate's remarkable solubility in many non-aqueous solvents makes it a compound of significant interest in various fields, including electrochemistry, organic synthesis, and battery technology.[1][2] This document offers a centralized resource of quantitative solubility data, detailed experimental protocols for its determination, and visual representations of the underlying processes to aid researchers and professionals in their work.

Quantitative Solubility Data

The solubility of lithium perchlorate is a critical parameter for its application in diverse chemical systems. The following tables summarize the quantitative solubility data of anhydrous lithium perchlorate in various organic solvents. The data is primarily presented for ambient temperature (25 °C) unless otherwise specified, reflecting the most common experimental conditions.

Table 1: Solubility of Lithium Perchlorate in Common Organic Solvents at 25 °C

| Solvent | Chemical Formula | Solubility ( g/100 g of Solvent) | Reference(s) |

| Methanol | CH₃OH | 182 | [1][3] |

| Ethanol | C₂H₅OH | 152 | [1][3] |

| 1-Propanol | C₃H₇OH | 105 | [1] |

| 1-Butanol | C₄H₉OH | 79.3 | [1] |

| Isobutanol | (CH₃)₂CHCH₂OH | 58 | [1] |

| Acetone | (CH₃)₂CO | 137 | [1][3] |

| Ethyl Acetate | CH₃COOC₂H₅ | 95.2 | [1] |

| Diethyl Ether | (C₂H₅)₂O | 113.7 | [1][3] |

| Acetonitrile | CH₃CN | 16.3 | [4] |

Table 2: Temperature-Dependent Solubility of Lithium Perchlorate in Water

For comparative purposes and to highlight the effect of temperature, the solubility of lithium perchlorate in water is provided below.

| Temperature (°C) | Solubility ( g/100 mL of Water) | Reference(s) |

| 0 | 42.7 | [1] |

| 10 | 49 | [1] |

| 25 | 59.8 | [1][5] |

| 40 | 71.8 | [1] |

| 80 | 119.5 | [1][3] |

| 120 | 300 | [1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of lithium perchlorate in any system. The following sections detail the methodologies commonly employed for measuring the solubility of salts in organic solvents.

Isothermal Saturation Method

The isothermal saturation method, also known as the static equilibrium method, is a widely used technique to determine the equilibrium solubility of a compound in a solvent at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of anhydrous lithium perchlorate is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. The use of anhydrous salt is crucial to prevent the formation of hydrates, which can affect solubility.[6]

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) in a constant temperature bath for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. A clear supernatant solution is then carefully extracted for analysis. This is often done using a syringe with a filter to prevent any undissolved solid particles from being transferred.

-

Concentration Analysis: The concentration of lithium perchlorate in the saturated solution is determined using a suitable analytical technique. Common methods include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly sensitive and accurate for determining the concentration of lithium ions in the solution.[7] The organic solvent matrix may require appropriate sample preparation, such as dilution with a suitable solvent, to ensure compatibility with the instrument.

-

Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is carefully evaporated.[1] The mass of the remaining dry lithium perchlorate is then measured. This method is straightforward but may be less accurate for highly volatile solvents or thermally unstable compounds.

-

Ion Chromatography: This method can be used to separate and quantify the perchlorate anion, thereby determining the concentration of the salt.[8]

-

Gravimetric Method: A Step-by-Step Protocol

The gravimetric method provides a direct measurement of the dissolved solute.

Procedure:

-

Prepare a saturated solution of lithium perchlorate in the desired organic solvent as described in the isothermal saturation method.

-

Carefully weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume (e.g., 10 mL) of the clear, saturated supernatant into the evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood. For volatile organic solvents, a rotary evaporator can be used for controlled evaporation.

-

Once the solvent has evaporated, dry the residue in an oven at a temperature sufficient to remove any remaining solvent but below the decomposition temperature of lithium perchlorate (decomposes around 400 °C).[2]

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

Calculation:

-

Mass of the saturated solution = W₂ - W₁

-

Mass of the dissolved lithium perchlorate = W₃ - W₁

-

Mass of the solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

-

Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Visualizing Key Processes

To better understand the workflows and relationships involved in the study of lithium perchlorate solubility, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for determining the solubility of LiClO₄.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 3. kohan.com.tw [kohan.com.tw]

- 4. Analytical determination techniques for lithium – A review [degruyterbrill.com]

- 5. Untitled [faculty.uml.edu]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lithium perchlorate (B79767) (LiClO₄), a powerful oxidizing agent with applications ranging from chemical oxygen generators to solid rocket propellants. This document synthesizes key research findings on its decomposition mechanism, kinetics, and the influence of various catalysts and inhibitors. Detailed experimental protocols, quantitative data, and visual representations of the decomposition pathways are presented to facilitate a deeper understanding for researchers and professionals in related fields.

Executive Summary

Lithium perchlorate is an inorganic salt notable for its high oxygen content and significant solubility. Its thermal decomposition is a complex process that typically initiates at temperatures around 400°C, yielding lithium chloride (LiCl) and oxygen (O₂) as the primary products. The decomposition is autocatalytic, with the product lithium chloride accelerating the reaction rate. The kinetics of this process have been shown to follow different rate laws depending on the extent of decomposition. Various metal oxides and other compounds can catalyze or inhibit the decomposition, altering the reaction temperature and rate. Understanding these characteristics is crucial for the safe handling and effective application of lithium perchlorate.

Decomposition Mechanism and Kinetics

The thermal decomposition of anhydrous lithium perchlorate is predominantly represented by the following chemical equation:

LiClO₄(s) → LiCl(s) + 2O₂(g) [1]

This reaction signifies that over 60% of the mass of lithium perchlorate is released as oxygen, highlighting its efficacy as an oxygen source.[1]

The decomposition process is not a simple one-step reaction. Research has shown that it can be a two-step consecutive reaction.[2] Furthermore, the kinetics of the decomposition are influenced by the formation of a liquid phase. Above its melting point of 236°C, any mixture of lithium perchlorate and its decomposition product, lithium chloride, will contain the perchlorate in solution.[3][4]

The decomposition kinetics have been observed to follow the Prout-Tompkins autocatalytic rate law up to approximately 40% decomposition.[2][3][4][5] This is attributed to the catalytic effect of the lithium chloride produced during the reaction.[5][6] Beyond this point, the kinetics tend to conform to a first-order rate law.[2][3][4][5]

The decomposition pathway can be visualized as follows:

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of lithium perchlorate, compiled from various studies.

Table 1: Decomposition Temperatures and Activation Energies

| Parameter | Value | Conditions | Reference |

| Decomposition Onset | ~400 °C (752 °F) | Pure LiClO₄ | [1][7][8] |

| Rapid Decomposition | ~430 °C (806 °F) | Pure LiClO₄ | [8] |

| Activation Energy (Prout-Tompkins) | 52.2 ± 4.1 kcal/mole | Up to ~40% decomposition | [2][3][4][5] |

| Activation Energy (First-Order) | 62.0 ± 4.1 kcal/mole | After ~40% decomposition | [2][3][4][5] |

Table 2: Influence of Additives on Decomposition

| Additive | Effect | Temperature Range (°C) | Observations | Reference |

| Lithium Chloride (LiCl) | Accelerator | 392 - 415 | Eliminates induction period, decomposition is completely deceleratory at 50/50 mol-% mixture. | [6] |

| Lithium Oxide (Li₂O) | Accelerator | 280 - 310 | Intensifies decomposition by a factor of 10²-10³. | [9] |

| Lithium Peroxide (Li₂O₂) | Accelerator | 280 - 310 | Catalytic action is more slight than Li₂O. | [9] |

| Silver Nitrate (B79036) (AgNO₃) | Retarder | 417.8 | Prolongs the induction period. | [10] |

| Silver Perchlorate (AgClO₄) | Retarder | 417.8 | Similar stabilization effect as silver nitrate. | [10] |

| CeₓCu₁₋ₓO₁₊ₓ | Catalyst | 370 - 420 | Enhances decomposition rate, with effectiveness increasing with temperature. | [11][12] |

Experimental Protocols

The study of lithium perchlorate's thermal decomposition primarily employs thermoanalytical techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A precise amount of anhydrous lithium perchlorate (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Apparatus: A thermogravimetric analyzer is used.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as nitrogen (N₂) or an inert gas, at a constant flow rate (e.g., 50 mL/min) to prevent side reactions with atmospheric components.[2]

-

Heating Program: The sample is heated at a constant rate (e.g., 10, 15, 20, or 25 °C/min) over a specified temperature range (e.g., from room temperature to 900 °C).[2]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TG curve provides information on the onset of decomposition, the temperature range of mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of lithium perchlorate (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated copper pan. An empty sealed pan is used as a reference.

-

Apparatus: A differential scanning calorimeter is employed.

-

Atmosphere: Similar to TGA, a controlled inert atmosphere is maintained.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference. The resulting DSC curve shows endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and chemical reactions (e.g., decomposition).

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of lithium perchlorate.

Catalytic and Inhibitory Effects

The decomposition of lithium perchlorate can be significantly influenced by the presence of other substances.

Catalysis

Several metal oxides have been shown to catalyze the decomposition of lithium perchlorate, effectively lowering the decomposition temperature and increasing the reaction rate. For instance, composite catalysts of cerium and copper oxides (CeₓCu₁₋ₓO₁₊ₓ) have demonstrated a strong enhancement of LiClO₄ decomposition.[11][12] The catalytic activity is attributed to the presence of lattice defects and oxygen vacancies in the catalyst structure.[11][12] Lithium oxide (Li₂O) and lithium peroxide (Li₂O₂) also exhibit catalytic effects, with the decomposition proceeding through an intermediate lithium chlorate (B79027) (LiClO₃) step.[5][9]

The catalytic process can be generally represented as follows:

Inhibition

Conversely, certain compounds can retard the thermal decomposition of lithium perchlorate. Silver salts, such as silver nitrate (AgNO₃) and silver perchlorate (AgClO₄), have been shown to prolong the induction period before rapid decomposition occurs.[10] This stabilizing effect is attributed to the immediate removal of the catalytically active chloride ions through the formation of insoluble silver chloride (AgCl).[10]

Safety Considerations

Lithium perchlorate is a strong oxidizing agent and can react violently with reducing agents, organic materials, and finely divided metals.[8] Heating may cause violent rupture of containers.[8] It is crucial to avoid contact with combustible materials and to prevent unintentional dehydration of hydrated forms, which can lead to the formation of unstable, explosive lower hydrates.[8] Proper personal protective equipment should be worn, and experiments should be conducted in well-ventilated areas, away from ignition sources.

Conclusion

The thermal decomposition of lithium perchlorate is a multifaceted process governed by autocatalytic kinetics and influenced by the presence of various additives. A thorough understanding of its decomposition behavior, as detailed in this guide, is paramount for its safe and efficient use in scientific research and industrial applications. The provided data and experimental outlines serve as a valuable resource for professionals working with this energetic material.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. US3175979A - Controlling the decomposition rate of lithium perchlorate - Google Patents [patents.google.com]

- 7. chlorates.exrockets.com [chlorates.exrockets.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Decomposition of lithium perchlorate catalyzed by lithium-oxygen compounds [inis.iaea.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. arc.aiaa.org [arc.aiaa.org]

An In-depth Technical Guide to the History and Discovery of Lithium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium perchlorate (B79767) (LiClO₄) is a versatile and powerful inorganic salt with a rich history intertwined with the development of electrochemistry, pyrotechnics, and organic synthesis. This whitepaper provides a comprehensive overview of the discovery of its constituent elements, the historical and contemporary methods of its synthesis, its key physicochemical properties, and its diverse applications. Detailed experimental protocols for its preparation are provided, alongside critical safety and handling information. Visual diagrams are included to elucidate key synthetic pathways and experimental workflows.

Introduction

Lithium perchlorate is a white, crystalline solid that is a powerful oxidizing agent. It is highly soluble in water and many organic solvents, a property that has led to its widespread use in various fields of chemistry and technology. From its foundational role in early battery development to its use as a catalyst in modern organic reactions, LiClO₄ continues to be a compound of significant interest to the scientific community. This guide aims to be a thorough resource for professionals requiring a deep understanding of this important chemical.

Historical Background

The history of lithium perchlorate is not marked by a single discovery event but rather by the convergence of the discovery of its constituent parts: the element lithium and the perchlorate anion.

Discovery of Lithium

The story of lithium begins in the early 19th century.

-

1817: The Swedish chemist Johan August Arfwedson is credited with the discovery of lithium while analyzing petalite (B74571) ore (LiAlSi₄O₁₀) from the island of Utö, Sweden.[1][2] He identified a new alkali metal but was unable to isolate the pure element.

-

1821: William Thomas Brande first isolated elemental lithium through the electrolysis of lithium oxide.[1]

-

1855: Robert Bunsen and Augustus Matthiessen developed a method to produce larger quantities of lithium by the electrolysis of molten lithium chloride.[2]

Discovery of Perchlorates

The discovery of the perchlorate anion predates that of lithium.

-

1816: The German chemist Count Friedrich von Stadion is credited with the first synthesis of a perchlorate salt, potassium perchlorate (KClO₄).

Physicochemical Properties

The utility of lithium perchlorate stems from its unique combination of physical and chemical properties.

| Property | Value |

| Molar Mass | 106.39 g/mol |

| Appearance | White crystalline solid |

| Density | 2.42 g/cm³ |

| Melting Point | 236 °C (457 °F) |

| Boiling Point | Decomposes at 400 °C (752 °F) |

| Solubility in Water | 59.8 g/100 mL at 25 °C |

| Solubility in Organic Solvents | Highly soluble in acetone, ethanol, and diethyl ether |

Synthesis of Lithium Perchlorate

Both historical and modern methods for the synthesis of lithium perchlorate are employed, depending on the desired purity and scale.

Historical Synthesis Methods

Early laboratory-scale synthesis of lithium perchlorate likely relied on the reaction of perchloric acid with lithium salts.

This method involves the straightforward acid-base neutralization.

Experimental Protocol:

-

A solution of perchloric acid (HClO₄) is carefully neutralized with a solution of lithium hydroxide (B78521) (LiOH).

-

The reaction is typically carried out in an aqueous solution.

-

The resulting solution of lithium perchlorate is then heated to evaporate the water, yielding the crystalline salt.

-

The final product is the trihydrate (LiClO₄·3H₂O), which can be dehydrated by heating under vacuum.

Similar to the hydroxide reaction, this method produces lithium perchlorate with the evolution of carbon dioxide.

Experimental Protocol:

-

Lithium carbonate (Li₂CO₃) is slowly added to a solution of perchloric acid.

-

The reaction proceeds with effervescence as carbon dioxide gas is released.

-

Once the reaction is complete, the solution is filtered and evaporated to crystallize the lithium perchlorate.

Modern Industrial Production

Large-scale production of lithium perchlorate often utilizes double displacement reactions or electrochemical methods for efficiency and cost-effectiveness.

This is a common industrial method based on the differential solubility of the resulting salts.

Experimental Protocol:

-

Equimolar amounts of sodium perchlorate (NaClO₄) and lithium chloride (LiCl) are dissolved in a suitable solvent, typically water or a lower alcohol.

-

Sodium chloride (NaCl), being less soluble, precipitates out of the solution.

-

The precipitated NaCl is removed by filtration.

-

Lithium perchlorate is then recovered from the filtrate by evaporation of the solvent.

This electrochemical method provides a direct route to lithium perchlorate.

Experimental Protocol:

-

An aqueous solution of lithium chlorate (B79027) (LiClO₃) is subjected to electrolysis.

-

The electrolysis is typically carried out using platinum or other inert electrodes at a current density of around 200 mA/cm² and a temperature above 20 °C.[3]

-

During electrolysis, the chlorate ions are oxidized at the anode to form perchlorate ions.

-

After the electrolysis is complete, the lithium perchlorate is recovered from the solution by crystallization.

References

Lithium Perchlorate as an Electrolyte: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium perchlorate (B79767) (LiClO₄) has long been a subject of interest as an electrolyte salt in various electrochemical systems, most notably in lithium-ion batteries.[1] Its high solubility in a wide range of organic solvents and polymers, coupled with good ionic conductivity and anodic stability, makes it a versatile candidate for electrolyte formulations.[1][2] However, its strong oxidizing nature presents safety concerns that have historically limited its widespread commercial application.[1][2] This technical guide provides an in-depth overview of preliminary studies on lithium perchlorate as an electrolyte, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing important concepts and workflows.

Physicochemical Properties and Performance Data

The performance of a lithium perchlorate-based electrolyte is critically dependent on the solvent or polymer host, the salt concentration, and the operating temperature. The following tables summarize key quantitative data from various studies.

Ionic Conductivity in Liquid Solvents

The choice of solvent significantly impacts the ionic conductivity of lithium perchlorate electrolytes. The ideal solvent should possess a high dielectric constant to promote salt dissociation and a low viscosity to facilitate ion mobility.

| Solvent System | Concentration (M) | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | 1.25 | 1.316 x 10⁻² | Room Temperature | [3] |

| Ethylene Carbonate/Dimethyl Carbonate (EC/DMC, 1:1 w/w) | 1.00 | Not specified, but second best to DMF | Room Temperature | [3] |

Table 1: Ionic conductivity of lithium perchlorate in various liquid organic solvents. The highest conductivity is generally observed at concentrations between 0.75 M and 1.25 M.[3]

Ionic Conductivity in Solid Polymer Electrolytes (SPEs)

Solid polymer electrolytes offer advantages in terms of safety and device flexibility. Poly(ethylene oxide) (PEO) and its derivatives are common polymer hosts for lithium salts.

| Polymer Host | LiClO₄ Concentration | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Poly(ethylene oxide) (PEO) based | 15 wt% | 4.4 x 10⁻⁵ | 30 | |

| Poly(ethylene oxide) (PEO) based | 15 wt% | 1.2 x 10⁻³ | 60 | |

| Polylactide (PLA) | 20 wt% | 1.44 x 10⁻⁶ | Ambient | [4] |

| Polylactide (PLA) with 2 wt% SiO₂ | 20 wt% | 1.29 x 10⁻⁵ | Ambient | [4] |

| Polylactide (PLA) | 50% | 2.66 x 10⁻⁵ | Room Temperature | [5] |

| P(GMA-co-EMA) | 30 wt% | 2.7 x 10⁻⁵ | Room Temperature | [6] |

| P(GMA-co-EMA) | 30 wt% | 4.0 x 10⁻⁴ | 100 | [6] |

| N-Succinyl Chitosan | 10% (w/w) | 8.01 x 10⁻³ | Not Specified | [7] |

| Carboxymethyl Cellulose (CMC) | ~20 wt% | ~10⁻⁶ | Room Temperature | [8] |

Table 2: Ionic conductivity of lithium perchlorate in various solid polymer electrolyte systems. The addition of plasticizers or ceramic fillers can enhance conductivity.[4]

Electrochemical Stability

The electrochemical stability window determines the operating voltage range of an electrochemical cell.

| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |

| aPEO5LiBF4 (as a comparison) | ~5 | [9] |

| PEO-LiClO₄ (15 wt%) | up to 5.5 | |

| Plasticized Biopolymer Blend | 2.34 | [10] |

| PEO:P(VdF-HFP):MgBr₂ (for comparison) | 1.86 | [10] |

Table 3: Anodic stability limits of various electrolyte systems. PEO-based systems with LiClO₄ show a wide electrochemical stability window.

Transference Numbers

The lithium-ion transference number (t₊) indicates the fraction of the total ionic conductivity contributed by the lithium cations. A high transference number is desirable to minimize concentration polarization during battery operation.

| Electrolyte System | Li⁺ Transference Number (t₊) | Reference |

| Carboxymethyl Cellulose (CMC) with LiClO₄ | > 0.5 | [8] |

| Carboxymethyl Cellulose (CMC) with LiClO₄ (Evan's method) | 0.88 ± 0.03 | [8] |

Table 4: Lithium-ion transference numbers in polymer electrolytes. The interaction between the polymer matrix and the ions plays a crucial role in determining the transference number.

Experimental Protocols

The characterization of lithium perchlorate electrolytes involves a suite of electrochemical and analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Solid Polymer Electrolytes (Solution Casting)

-

Dissolution: Dissolve a predetermined amount of the host polymer (e.g., PEO, PLA) in a suitable solvent (e.g., acetonitrile, deionized water).[4][11]

-

Salt Addition: Add the desired weight percentage of lithium perchlorate to the polymer solution and stir until a homogeneous solution is obtained.[4]

-

Casting: Pour the solution into a petri dish or onto a flat substrate.

-

Drying: Allow the solvent to evaporate slowly in a dust-free environment, often in a desiccator or vacuum oven, to form a self-standing film.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to determine the ionic conductivity of an electrolyte.

-

Cell Assembly: Sandwich the electrolyte sample (liquid or solid film) between two blocking electrodes (e.g., stainless steel, platinum) in a sealed cell. For solid electrolytes, a coin cell configuration is often used.[12]

-

Instrumentation: Connect the cell to an impedance analyzer or a potentiostat with a frequency response analysis module.[3]

-

Measurement Parameters:

-

Frequency Range: Typically from 100 kHz to 1 Hz or lower.[5]

-

AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

-

-

Data Analysis:

-

A Nyquist plot (Z' vs. -Z'') is generated.

-

The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.

-

The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte and A is the electrode area.

-

Cyclic Voltammetry (CV)

CV is used to evaluate the electrochemical stability window of the electrolyte.

-

Cell Assembly: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl, lithium metal).[13][14]

-

Instrumentation: The cell is connected to a potentiostat.

-

Measurement Parameters:

-

Data Analysis: The resulting voltammogram (current vs. potential) is analyzed. The onset of a sharp increase in current at the anodic and cathodic limits indicates the decomposition of the electrolyte, defining its electrochemical stability window.[9]

Visualizations

Experimental Workflow for Solid Polymer Electrolyte Characterization

Workflow for the preparation and characterization of a solid polymer electrolyte.

Factors Influencing Ionic Conductivity of LiClO₄ Electrolytes

Key factors that influence the ionic conductivity of lithium perchlorate electrolytes.

Safety Considerations

Lithium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds.[2][16][17] It is also hygroscopic.[1] Proper safety precautions, including handling in a dry environment (e.g., a glovebox) and avoiding contact with combustible materials, are essential.[16][17] It is considered a hazardous substance and can cause irritation to the skin, eyes, and respiratory system.[16][18] In case of accidental ingestion, it can be harmful.[16]

Conclusion

Preliminary studies demonstrate that lithium perchlorate possesses several favorable properties as an electrolyte salt, including high ionic conductivity in various media and a wide electrochemical stability window, particularly in polymer-based systems.[1] However, its application is often overshadowed by safety concerns related to its strong oxidizing nature.[1][2] Future research may focus on mitigating these risks, for instance, through the development of more stable solvent systems or the use of additives. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists exploring the potential of lithium perchlorate in advanced electrochemical energy storage and other applications.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 3. dspace.vut.cz [dspace.vut.cz]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Conductivity and Dielectric Study of Polylactic Acid- Lithium Perchlorate Solid Polymer Electrolyte Film | Scientific.Net [scientific.net]

- 6. Role of Salt Concentration Lithium Perchlorate on Ionic Conductivity and Structural of (Glycidyl Methacrylate-co-Ethyl Methacrylate) (70/30) Based on a Solid Polymer Electrolyte | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. eszoneo.com [eszoneo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Lithium perchlorate - Safety Data Sheet [chemicalbook.com]

- 18. cie.unam.mx [cie.unam.mx]

Spectroscopic Analysis of Lithium Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium perchlorate (B79767) (LiClO₄) is a crucial salt in various scientific and industrial applications, including as an electrolyte in lithium-ion batteries and a catalyst in organic synthesis. A thorough understanding of its behavior in solution—particularly ion solvation, ion pairing, and aggregation—is paramount for optimizing its performance. Spectroscopic techniques are powerful tools for probing these interactions at a molecular level. This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium perchlorate, focusing on Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, presents quantitative data in a structured format, and illustrates key concepts with logical diagrams.

Vibrational Spectroscopy: Raman and Infrared (IR) Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed insights into the molecular vibrations of the perchlorate anion (ClO₄⁻) and surrounding solvent molecules. Changes in these vibrational modes serve as sensitive probes for ion-ion and ion-solvent interactions.

The Perchlorate Anion: A Spectroscopic Reporter

The free perchlorate anion possesses tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the idealized T_d symmetry, only the ν₁ mode is Raman active, while the ν₃ and ν₄ modes are IR active. However, interactions with the lithium cation (Li⁺) and solvent molecules can lower this symmetry, leading to the appearance of formally forbidden bands and splitting of degenerate modes.[1]

Raman Spectroscopy

Raman spectroscopy is particularly effective for studying the symmetric stretching mode (ν₁) of the perchlorate anion. The position and shape of this band are highly sensitive to the local environment of the anion, allowing for the differentiation between various species in solution.[2]

Key Observations:

-

Free Perchlorate Ion: In dilute solutions, where the perchlorate anion is fully solvated and does not interact directly with the lithium cation, the ν₁ band appears as a sharp, symmetric peak around 931-933 cm⁻¹.[1][3]

-

Solvent-Separated Ion Pairs (SSIP): In this configuration, a solvent molecule is situated between the lithium cation and the perchlorate anion (Li⁺···Solvent···ClO₄⁻). This interaction results in a slight shift of the ν₁ band to a higher wavenumber, typically around 938-940 cm⁻¹.[4][5]

-

Contact Ion Pairs (CIP): Direct interaction between the lithium cation and the perchlorate anion (Li⁺···ClO₄⁻) causes a more significant perturbation of the anion's symmetry. This leads to a further shift of the ν₁ band to higher wavenumbers, often observed around 948 cm⁻¹.[3] The formation of contact ion pairs can be monodentate or bidentate.[4]

-

Aggregates (AGG): At higher concentrations, larger clusters of ions can form, leading to the appearance of additional bands at even higher wavenumbers.

Quantitative Raman Data for Lithium Perchlorate:

| Species | Typical ν₁ (A₁) Wavenumber (cm⁻¹) | Solvent System Examples |

| Free ClO₄⁻ | 931 - 933 | Propylene (B89431) Carbonate (PC), Ethylene (B1197577) Carbonate (EC)[3][6] |

| Solvent-Separated Ion Pairs (SSIP) | 937 - 940 | PC, PC/Water mixtures[3][4][5] |

| Contact Ion Pairs (CIP) | 938 - 948 | PC, Diethyl Ether (DE)[3][5] |

| Aggregates (AGG) | > 948 | Highly concentrated solutions |

Experimental Protocol: Raman Spectroscopy of LiClO₄ Solutions

-

Sample Preparation:

-

Dry lithium perchlorate salt under vacuum at an elevated temperature (e.g., 140°C for 24 hours) to remove any residual water.[7]

-

Use anhydrous solvents to prevent interference from water. Solvents like propylene carbonate (PC), ethylene carbonate (EC), and dimethyl carbonate (DMC) should be dried using molecular sieves.[7]

-

Prepare solutions of varying LiClO₄ concentrations in the chosen solvent inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) to minimize moisture contamination.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a suitable laser excitation source (e.g., 514.5 nm or 785 nm).

-

A high-resolution grating to resolve subtle peak shifts.

-

A sensitive detector (e.g., a CCD camera).

-

-

Data Acquisition:

-

Acquire spectra in a suitable sample holder (e.g., a quartz cuvette).

-

Use an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

-

Record spectra over a relevant wavenumber range, ensuring coverage of the key perchlorate and solvent vibrational modes (e.g., 600-1200 cm⁻¹ for the perchlorate anion).

-

-

Data Analysis:

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is complementary to Raman and is especially sensitive to the antisymmetric stretching (ν₃) and bending (ν₄) modes of the perchlorate anion.[8][9]

Key Observations:

-

Symmetry Lowering: The formation of ion pairs and aggregates lowers the T_d symmetry of the perchlorate anion, causing the triply degenerate ν₃ and ν₄ modes to split into multiple components.[8]

-

Solvent Interactions: The interaction of Li⁺ ions with solvent molecules can be observed through shifts in the vibrational bands of the solvent. For example, the carbonyl (C=O) stretching mode of carbonate solvents shifts upon coordination with Li⁺.[10][11]

-

Aqueous Solutions: In aqueous solutions, ATR-FTIR can be used to study the effect of LiClO₄ on the O-H stretching bands of water. A positive peak around 3580 cm⁻¹ is attributed to water molecules weakly hydrogen-bonded to ClO₄⁻, while a negative peak around 3203 cm⁻¹ for LiClO₄ solutions reflects the "structure-breaking" effect of the perchlorate ion on the water's hydrogen bond network.[12]

Quantitative IR Data for Lithium Perchlorate:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment and Observations |

| ν₁ (ClO₄⁻) | ~930 | This mode is typically IR-inactive for the free ion but can appear as a weak band upon perturbation.[12] |

| ν₃ (ClO₄⁻) | ~1100 | A strong, broad band that can split into multiple components upon ion pairing, indicating a reduction in symmetry.[8] |

| ν₄ (ClO₄⁻) | ~620 - 630 | A strong band that also exhibits splitting with increasing ion-ion interactions.[13] |

| Solvent C=O stretch (e.g., in PC) | Varies with solvent | Shifts to higher or lower frequencies upon coordination with Li⁺, indicating a change in the bond strength.[10] |

| Water O-H stretch (in aqueous solutions) | ~3200 - 3600 | Shows characteristic positive and negative features in difference spectra, indicating perturbation of the H-bond network.[12] |

Experimental Protocol: FTIR Spectroscopy of LiClO₄ Solutions

-

Sample Preparation:

-

Follow the same rigorous drying procedures for the salt and solvents as in the Raman protocol.

-

For liquid samples, use an appropriate cell with IR-transparent windows (e.g., KBr, NaCl, or CaF₂). For solid or polymer samples, films can be cast directly onto the ATR crystal or prepared as pellets.[9][14]

-

-

Instrumentation:

-

Data Acquisition:

-

Record a background spectrum of the pure solvent or the empty ATR crystal.

-

Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction.

-

For solution studies, solvent subtraction can be performed to isolate the solute and perturbed solvent bands.

-

Analyze peak positions, intensities, and shapes to identify different species and interactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the local chemical environment of specific nuclei. For lithium perchlorate, ⁷Li, ¹⁷O, and ³⁵Cl NMR are particularly insightful.

Key Observations:

-

⁷Li NMR: The chemical shift of ⁷Li is sensitive to the electron density around the lithium nucleus, which is influenced by the solvent and the extent of ion pairing. Changes in the ⁷Li chemical shift can indicate changes in the solvation shell of the lithium ion.[15]

-

¹⁷O NMR: The ¹⁷O NMR of the perchlorate anion can provide direct information about the interaction of the oxygen atoms with the lithium cation.[16]

-

³⁵Cl NMR: The line width of the ³⁵Cl NMR signal is sensitive to the symmetry of the electric field around the chlorine nucleus. In a perfectly tetrahedral environment (free ion), the line is narrow. Asymmetry introduced by ion pairing leads to significant line broadening.[17]

Quantitative NMR Data for Lithium Perchlorate:

| Nucleus | Observation | Interpretation |

| ⁷Li | Chemical shift varies with solvent and salt concentration.[15] | Changes in the solvation environment and degree of ion pairing. |